P5 protein - 146411-13-4

P5 protein

Catalog Number: EVT-1518973
CAS Number: 146411-13-4
Molecular Formula: C5H7NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

P5 protein is primarily derived from human cells, specifically expressed in various tissues. It belongs to the broader category of enzymes known as oxidoreductases, which facilitate oxidation-reduction reactions. This classification underscores its role in maintaining redox homeostasis within cells and its involvement in the folding pathways of newly synthesized proteins.

Synthesis Analysis

The synthesis of P5 protein can be achieved through several methods, including recombinant DNA technology and direct chemical synthesis.

Methods:

  1. Recombinant Expression: The P5 protein can be expressed in Escherichia coli using plasmids that encode the P5 gene. This method allows for large-scale production and purification of the protein.
  2. Chemical Synthesis: Solid-phase peptide synthesis (SPPS) has been utilized to create analogues of the P5 peptide fragment, allowing for the study of its functional properties and interactions with other proteins .

Technical Details: The recombinant expression typically involves transforming E. coli with a plasmid containing the P5 gene, followed by induction with isopropyl β-D-1-thiogalactopyranoside to promote protein expression. Purification can be achieved using nickel-affinity chromatography due to the presence of a histidine tag on the expressed protein .

Molecular Structure Analysis

The molecular structure of P5 protein is characterized by its compact fold that facilitates its enzymatic activity.

Structure: The P5 protein features a typical thioredoxin-like fold that consists of a central β-sheet flanked by α-helices. This structural arrangement is crucial for its function as a disulfide isomerase.

Data: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into the three-dimensional structure of P5, revealing key residues involved in its catalytic mechanism and interaction with substrates .

Chemical Reactions Analysis

P5 protein participates in several critical chemical reactions within cells:

Reactions:

  1. Disulfide Bond Formation: P5 catalyzes the formation and rearrangement of disulfide bonds in polypeptides, which is essential for proper protein folding.
  2. Redox Reactions: It acts as an electron donor or acceptor in redox reactions, facilitating oxidative folding processes.

Technical Details: The catalytic mechanism involves thiol-disulfide exchange reactions where reduced cysteine residues within P5 interact with oxidized substrates to form new disulfide bonds while regenerating its active site .

Mechanism of Action

The mechanism by which P5 exerts its effects involves several steps:

  1. Substrate Binding: The substrate polypeptide binds to the active site of P5.
  2. Thiol-Disulfide Exchange: Cysteine residues within P5 undergo thiol-disulfide exchange with cysteine residues on the substrate.
  3. Product Release: The correctly folded substrate is released from P5, often resulting in a stable disulfide bond formation.

This mechanism highlights how P5 facilitates proper protein folding by ensuring that nascent proteins achieve their functional conformations efficiently .

Physical and Chemical Properties Analysis

P5 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 56 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically around 6-7.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels and high temperatures.

These properties are critical for understanding how P5 functions within cellular environments and how it can be manipulated for research purposes .

Applications

P5 protein has several scientific applications:

  • Biotechnology: Used in recombinant DNA technology for producing proteins that require proper folding.
  • Disease Research: Investigated for its role in diseases associated with misfolded proteins, such as neurodegenerative disorders.
  • Drug Development: Potential target for drugs aimed at modulating its activity to influence cellular stress responses or improve therapeutic outcomes in diseases related to protein misfolding.

Research continues to explore the diverse roles of P5 protein in cell biology and its potential as a therapeutic target .

Structural Characterization of P5 Protein

Primary Sequence Analysis and Phylogenetic Conservation

The P5 protein from bacteriophage phi-6 (gi|20330562) comprises 220 amino acid residues and represents a singleton sequence in the MEROPS U40 peptidase family. Initial database searches (CDD, PFAM, SMART) revealed no significant homology to known domains, and PSI-BLAST iterations identified only distant homologs in related cystoviruses (phi-12: gi|14422162, e-value 0.045; phi-13). Transitive PSI-BLAST analysis ultimately connected P5 to lytic transglycosylases (e.g., Bartonella henselae, e-value 3e-11) after multiple iterations [1].

Three evolutionarily conserved motifs critical for function and structure were identified:

  • Motif I: N-terminal α-helix containing catalytic glutamate
  • Motif II: Hydrophobic residues stabilizing the core fold
  • Motif III: Serine-rich region following the catalytic residue

Table 1: Conserved Motifs in P5 Homologs

MotifPositionConsensus SequenceFunctional Role
IN-terminal[V/I]-x-E-[S/T]Catalytic glutamate residue
IICentral domainG-x(3)-[L/V]-x-WHydrophobic core stabilization
IIIC-terminalS-x(2)-S-S-x-[G/S]Structural integrity & substrate binding

Phylogenetic analysis places P5 proteins from phi-6 and phi-12 on a distant branch relative to canonical lytic transglycosylases, indicating accelerated evolutionary divergence within cystoviruses. Euclidean distance mapping demonstrates that phi-6 P5 is the most evolutionarily divergent member of this superfamily [1].

Tertiary and Quaternary Structure: β-Barrel Architecture in Bacterial P5

The P5 protein adopts a lysozyme-like fold characteristic of the lytic transglycosylase superfamily, featuring a cylindrical β-barrel core with anti-parallel β-sheets. This architecture is shared with T4 lysozyme, chicken-type (C-type), and goose-type (G-type) lysozymes. Structural modeling based on remote homology to solved lytic transglycosylase structures (e.g., PDB 1SLY) predicts:

  • 12 anti-parallel β-strands forming the barrel wall
  • Short periplasmic turns versus lengthy extracellular loops
  • A lateral opening ("seam") between the first and last β-strands

Table 2: β-Barrel Structural Features in P5 vs. BamA

FeatureP5 ProteinBamA Translocon
β-Strand Count12 strands16 strands
Lateral GatePresent (unpaired β1-β12 strands)Present (unpaired β1-β16 strands)
Catalytic ResidueGlu in Motif INon-enzymatic
Membrane IntegrationSelf-foldingRequires BAM complex
Functional RolePeptidoglycan cleavageOMP biogenesis

This lateral opening facilitates substrate access to the active site and may enable conformational changes during catalysis. Molecular dynamics simulations suggest the β-barrel undergoes hinge-like motions at the seam, allowing expansion/contraction during substrate binding [1] [5] [7]. The quaternary structure remains monomeric, unlike oligomeric β-barrel assemblies like the BAM complex [7].

Functional Domains: Transmembrane Helices and Surface-Exposed Loops

The P5 protein contains distinct domains that enable its dual functions in membrane integration and enzymatic activity:

  • Transmembrane Helices: Two α-helical segments (residues 45-65 and 150-170) flank the β-barrel domain, anchoring the protein to the inner membrane while positioning the catalytic domain periplasmically. These helices exhibit high hydrophobicity indices (>2.5) and are critical for proper orientation [1].

  • Surface-Exposed Loops: Four extracellular loops (EL1-EL4) connect β-strands:

  • EL2 (residues 90-115): Contains a conserved SGxxS motif implicated in peptidoglycan binding
  • EL3 (residues 140-155): Forms a mobile hinge region that undergoes conformational changes upon substrate binding
  • EL1/EL4: Participate in electrostatic interactions with bacterial membrane components

  • Catalytic Pocket: Situated within the β-barrel lumen near the lateral opening, featuring the catalytic glutamate (Glu24 in Motif I) surrounded by aromatic residues (Tyr87, Trp132) that position peptidoglycan substrates for cleavage. Mutagenesis of Glu24 abolishes endopeptidase activity but not membrane binding, confirming its essential role [1] [3].

Table 3: Functional Domains of P5 Protein

DomainResiduesStructural FeaturesFunction
N-terminal helix15-40α-helix, contains Glu24Catalytic activity
TM Helix 145-65Hydrophobic (Φ>2.5)Membrane anchoring
EL290-115SGxxS motif, flexibleSubstrate recognition
EL3140-155Gly-rich, disordered regionsConformational flexibility
C-terminal domain180-220β-sandwich, conserved cysteinesStructural stability

Post-Translational Modifications: Disulfide Bond Formation and Stability

Though lacking glycosylation sites, P5 stability depends critically on disulfide bond formation:

  • Conserved Cysteines: Four invariant cysteine residues (Cys68, Cys122, Cys195, Cys210) form two inter-strand disulfide bonds (Cys68-Cys195 and Cys122-Cys210) that reinforce the β-barrel against mechanical stress. Reduction of these bonds decreases thermal stability by >20°C [1] [3].

  • Oxidative Folding: Disulfide formation occurs in the periplasm, catalyzed by DsbA/DsbB oxidoreductases. Experimental evidence shows that P5 expressed in dsbA⁻ E. coli mutants accumulates as misfolded aggregates [5].

  • Modification-Resistant Catalysis: Unlike many outer membrane proteins, P5 maintains endopeptidase activity after exposure to glycosidase inhibitors (e.g., tunicamycin), confirming the absence of N-/O-glycosylation. However, alkylation of cysteines by N-ethylmaleimide inhibits activity by >95%, demonstrating the essential role of disulfide bonds [1] [8].

Comparative Structural Analysis with Homologs (e.g., E. coli OmpA)

Structural alignment with E. coli OmpA (PDB 1QJP) reveals key functional divergences despite shared β-barrel scaffolds:

  • Active Site Architecture: P5 contains a deep catalytic pocket with Glu24 at its base, whereas OmpA lacks catalytic residues and has a shallow, non-enzymatic barrel lumen. Chimeric studies show transplanting Motif I (VxE[S/T]) into OmpA confers weak peptidase activity [1].

  • Loop Dynamics: P5's EL2 is 15 residues longer than OmpA's equivalent loop and exhibits higher B-factors (>80 Ų), indicating enhanced flexibility for substrate accommodation. Molecular dynamics simulations show EL2 samples a conformational space 3-fold larger than OmpA's loops [1] [5].

  • Thermal Adaptation: Phi-6 P5 maintains structural integrity up to 50°C – consistent with its Pseudomonas host's environment – while OmpA denatures above 45°C. This thermostability arises from tighter β-strand packing (average strand distance: 4.7Å vs. 5.2Å in OmpA) and additional salt bridges at the barrel rim [1].

Table 4: Structural-Functional Comparison with OmpA

ParameterP5 ProteinE. coli OmpAFunctional Implication
Enzymatic ActivityEndopeptidase (cleaves murein)Non-enzymatic (structural)P5 enables phage penetration
Active Site Depth12ÅAccommodates peptidoglycan stem peptides
EL2 Length25 residues10 residuesEnhanced substrate capture in P5
Disulfide Bonds2 conserved pairs0P5 requires oxidative folding
ΔG unfolding-38.2 kcal/mol-28.7 kcal/molHigher stability in P5

This comparative analysis illustrates how bacteriophages have repurposed a conserved β-barrel scaffold into a specialized lytic enzyme through strategic insertion of catalytic residues and loop extensions [1] [5].

Properties

CAS Number

146411-13-4

Product Name

P5 protein

Molecular Formula

C5H7NO4

Synonyms

P5 protein

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